3-(2-furyl)-1-[(2-methoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide
Overview
Description
3-(2-furyl)-1-[(2-methoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide is a complex organic compound that features a quinoxalinone core structure substituted with a furyl group and a methoxybenzyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-furyl)-1-[(2-methoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide typically involves multi-step organic reactions. The starting materials often include 2-furylamine, 2-methoxybenzyl chloride, and quinoxalinone derivatives. The synthesis may proceed through the following steps:
Formation of the Quinoxalinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoxalinone ring.
Substitution with Furyl Group:
Etherification with Methoxybenzyl Group: The final step involves the etherification of the quinoxalinone derivative with 2-methoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-furyl)-1-[(2-methoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the N-oxide group back to the parent quinoxalinone.
Substitution: The furyl and methoxybenzyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic or electrophilic reagents can be employed depending on the desired substitution.
Major Products
The major products of these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-(2-furyl)-1-[(2-methoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-furyl)-1-[(2-methoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(2-furyl)-2(1H)-quinoxalinone: Lacks the methoxybenzyl ether group.
1-[(2-methoxybenzyl)oxy]-2(1H)-quinoxalinone: Lacks the furyl group.
Quinoxaline N-oxides: General class of compounds with similar core structures but different substituents.
Uniqueness
3-(2-furyl)-1-[(2-methoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide is unique due to the combination of its furyl and methoxybenzyl ether substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(furan-2-yl)-1-[(2-methoxyphenyl)methoxy]-4-oxidoquinoxalin-4-ium-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-25-17-10-5-2-7-14(17)13-27-22-16-9-4-3-8-15(16)21(24)19(20(22)23)18-11-6-12-26-18/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQOAWDZTGKWOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CON2C3=CC=CC=C3[N+](=C(C2=O)C4=CC=CO4)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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